N-butylbenzothiazole-2-sulfenamide
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Overview
Description
N-butylbenzothiazole-2-sulfenamide is an organosulfur compound with the molecular formula C11H14N2S2. It is widely used in the rubber industry as a vulcanization accelerator, which helps in speeding up the cross-linking process of rubber, thereby enhancing its elasticity and strength .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-butylbenzothiazole-2-sulfenamide can be synthesized through the reaction of 2-mercaptobenzothiazole with butylamine in the presence of an oxidizing agent. One common method involves mixing 2-mercaptobenzothiazole, butylamine, and a solvent such as N-propanol, followed by an oxidation reaction using hydrogen peroxide . The reaction conditions typically involve maintaining a temperature range of 273.2 K to 313.2 K .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are mixed and subjected to controlled temperatures and pressures. The use of solvents like N-propanol helps in achieving high yields and efficient utilization of raw materials .
Chemical Reactions Analysis
Types of Reactions
N-butylbenzothiazole-2-sulfenamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfinamides and sulfonamides.
Reduction: It can be reduced back to 2-mercaptobenzothiazole and butylamine.
Substitution: It can participate in substitution reactions where the sulfenamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide is commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride can be used for reduction reactions.
Solvents: N-propanol, methanol, and ethanol are frequently used as solvents in these reactions.
Major Products Formed
Oxidation: Sulfinamides and sulfonamides.
Reduction: 2-mercaptobenzothiazole and butylamine.
Substitution: Various substituted benzothiazoles depending on the substituent used.
Scientific Research Applications
N-butylbenzothiazole-2-sulfenamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: It is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Mechanism of Action
N-butylbenzothiazole-2-sulfenamide acts as a vulcanization accelerator by facilitating the formation of cross-links between rubber molecules. This is achieved through the generation of reactive intermediates that interact with sulfur and rubber chains, leading to the formation of polysulfidic linkages . The molecular targets include the double bonds in rubber molecules, and the pathways involved are primarily those related to sulfur vulcanization .
Comparison with Similar Compounds
Similar Compounds
N-tert-butylbenzothiazole-2-sulfenamide: Another vulcanization accelerator with similar properties but different substituents.
N-cyclohexylbenzothiazole-2-sulfenamide: Used in similar applications but with a cyclohexyl group instead of a butyl group.
Uniqueness
N-butylbenzothiazole-2-sulfenamide is unique due to its specific butyl group, which imparts distinct solubility and reactivity characteristics compared to its analogs. This makes it particularly suitable for certain industrial applications where specific reaction conditions and product properties are desired .
Properties
CAS No. |
32997-27-6 |
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Molecular Formula |
C11H14N2S2 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-ylsulfanyl)butan-1-amine |
InChI |
InChI=1S/C11H14N2S2/c1-2-3-8-12-15-11-13-9-6-4-5-7-10(9)14-11/h4-7,12H,2-3,8H2,1H3 |
InChI Key |
AVLRJVPAKJCVMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNSC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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